Technical Documentation Center

8-Hydroxychroman-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Hydroxychroman-3-carboxylic acid
  • CAS: 108088-20-6

Core Science & Biosynthesis

Foundational

what is the mechanism of action of 8-hydroxychroman-3-carboxylic acid

The Mechanistic Landscape of 8-Hydroxychroman-3-Carboxylic Acid: A Privileged Scaffold in Drug Discovery Executive Overview In modern medicinal chemistry, the pursuit of highly selective, metabolically stable, and struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Landscape of 8-Hydroxychroman-3-Carboxylic Acid: A Privileged Scaffold in Drug Discovery

Executive Overview

In modern medicinal chemistry, the pursuit of highly selective, metabolically stable, and structurally versatile building blocks is paramount. 8-Hydroxychroman-3-carboxylic acid (CAS No. 108088-20-6)[1] represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Rather than functioning as a monolithic, single-target therapeutic, this compound is utilized by drug development professionals as a tunable pharmacophore. Its unique architecture combines the redox-active properties of a phenolic ring with the electrostatic anchoring capability of an aliphatic carboxylic acid[1][2].

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a dynamic system. This whitepaper deconstructs the tripartite mechanism of action of the 8-hydroxychroman-3-carboxylic acid scaffold, detailing its physicochemical profiling, receptor engagement logic, and the self-validating experimental protocols required to evaluate its derivatives.

Molecular Architecture & Physicochemical Profiling

The pharmacological utility of 8-hydroxychroman-3-carboxylic acid is dictated by its precise spatial geometry and dual acid-base profile. The molecule consists of a benzene ring fused to a 2,3-dihydro-γ-pyran ring, featuring two critical functional groups:

  • The 8-Hydroxyl Group (Phenolic): Attached to the sp2-hybridized aromatic ring, this group has a pKa of approximately 9.5–10.0. At physiological pH (7.4), it remains protonated, serving as a potent hydrogen bond donor and a site for Hydrogen Atom Transfer (HAT).

  • The 3-Carboxylic Acid (Aliphatic): Attached to the sp3-hybridized C3 carbon of the pyran ring, this moiety has a pKa of ~4.5. At physiological pH, it is almost entirely ionized into a carboxylate anion. Carboxylic acids are critical pharmacophore elements present in roughly 25% of all commercialized pharmaceuticals[3], acting as primary binding anchors.

The chroman core provides a rigid, lipophilic backbone that restricts conformational freedom, reducing the entropic penalty upon binding to a target receptor[2].

Tripartite Mechanism of Action

Mechanism I: Redox Modulation via Hydrogen Atom Transfer (HAT)

The 8-hydroxychroman core shares structural homology with the antioxidant pharmacophore of Vitamin E (α-tocopherol derivatives). The mechanism of action involves the neutralization of Reactive Oxygen Species (ROS) through a HAT pathway. The phenolic hydroxyl group donates a hydrogen atom to a free radical. The resulting phenoxyl radical is highly stabilized by resonance across the aromatic ring and the adjacent pyran oxygen, preventing it from propagating further oxidative damage[2].

G A 8-OH-CCA Scaffold C Hydrogen Atom Transfer (HAT) A->C B Reactive Oxygen Species (ROS) B->C D Stable Phenoxyl Radical C->D E Neutralized ROS (H2O/ROH) C->E

HAT-mediated ROS neutralization mechanism by the 8-hydroxychroman core.

Mechanism II: Targeted Receptor Engagement (e.g., 5-HT1A Modulation)

Derivatives of 8-hydroxychromans have been extensively documented to exhibit high affinity for central nervous system targets, particularly the serotonin 5-HT1A receptor[4]. The mechanism of receptor binding is highly dependent on the spatial orientation of the functional groups:

  • Electrostatic Anchoring: The 3-carboxylate anion forms a critical salt bridge with conserved basic residues (e.g., Aspartate or Arginine) deep within the orthosteric binding pocket of the receptor.

  • Mimicry: The 8-hydroxyl group mimics the phenolic hydroxyl of endogenous serotonin (5-HT), engaging in hydrogen bonding with serine or threonine residues in the binding cleft[4].

  • Hydrophobic Packing: The fused bicyclic chroman ring packs tightly against hydrophobic residues (like Phenylalanine or Tryptophan), driving the receptor into a specific conformational state (agonist or antagonist).

G A Pharmacophore Anchoring B 3-COOH: Salt Bridge Formation A->B C 8-OH: H-Bonding with Ser/Thr A->C D Chroman Ring: Hydrophobic Pocket A->D E Receptor Conformational Shift B->E C->E D->E

Tripartite receptor binding mechanism of the 8-hydroxychroman-3-carboxylic acid scaffold.

Mechanism III: Bioisosterism and Enzyme Chelation

In enzyme inhibition, the proximity of the 8-hydroxyl and 3-carboxylic acid groups allows the scaffold to act as a bidentate chelator for metalloenzymes. Furthermore, medicinal chemists utilize this scaffold to overcome the metabolic liabilities of simpler carboxylic acids (which are prone to rapid glucuronidation or poor passive diffusion)[5]. The lipophilic bulk of the chroman ring optimizes the overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile, acting as a sterically shielded bioisostere[3][5].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the evaluation of this scaffold must rely on self-validating assay systems. Below are the definitive protocols for validating the primary mechanisms of action.

Protocol A: Evaluating Redox Capacity via DPPH Assay

Purpose: To quantify the Hydrogen Atom Transfer (HAT) capability of the 8-hydroxyl group. Causality of Design: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical absorbs strongly at 517 nm. Upon reduction via HAT from the 8-OH group, the solution decolorizes. We use Trolox as a positive control because it shares the chroman core, allowing us to isolate the specific steric impact of the 3-carboxylic acid substitution.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Protect from light.

  • Sample Dilution: Prepare serial dilutions of 8-hydroxychroman-3-carboxylic acid (1 µM to 100 µM) in methanol.

  • Reaction Initiation: In a 96-well plate, add 100 µL of the sample to 100 µL of the DPPH solution.

  • Incubation: Incubate in the dark at 25°C for exactly 30 minutes. Crucial Step: The 30-minute window ensures the HAT reaction reaches thermodynamic equilibrium.

  • Quantification: Read absorbance at 517 nm using a microplate reader.

  • Validation Check: Calculate the IC50. The assay is only valid if the Trolox control yields an IC50 within ±10% of its established baseline (~20 µM).

Protocol B: Radioligand Competitive Binding Assay (5-HT1A)

Purpose: To determine the binding affinity ( Ki​ ) of the scaffold derivatives at the 5-HT1A receptor[4]. Causality of Design: Rapid filtration is used to separate bound from free radioligand. Washing with ice-cold buffer is critical; the low temperature kinetically freezes the receptor-ligand complex, preventing dissociation during the wash step and ensuring accurate equilibrium measurements.

  • Cell Preparation: Harvest CHO cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate cell membranes.

  • Incubation Mixture: Combine 50 µg of membrane protein, 1 nM of the radioligand [ 3 H]-8-OH-DPAT, and varying concentrations of the test compound (10 −10 to 10 −5 M).

  • Equilibrium: Incubate the mixture at 37°C for 60 minutes to achieve steady-state binding.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Wash Step: Wash filters three times with 5 mL of ice-cold Tris-HCl buffer.

  • Scintillation: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity.

G A Prepare CHO Cells (Human 5-HT1A) B Incubate with Radioligand & Ligand A->B C Rapid Filtration (Ice-Cold Wash) B->C D Scintillation Counting C->D E IC50 / Ki Calculation D->E

Step-by-step radioligand competitive binding assay workflow for 5-HT1A affinity.

Quantitative Data Synthesis

The table below summarizes the representative physicochemical and pharmacological metrics of the 8-hydroxychroman-3-carboxylic acid scaffold and its immediate derivatives, synthesizing data across redox and receptor-binding domains[1][2][4].

Parameter / AssayTarget / MetricRepresentative ValueMechanistic Significance
LogP (Calculated) Lipophilicity1.8 - 2.2Optimal balance for passive membrane permeability and aqueous solubility.
pKa 1 (Carboxylic Acid) Ionization~4.5Ensures complete ionization at physiological pH for salt-bridge formation.
pKa 2 (Phenolic OH) Ionization~9.8Remains protonated at pH 7.4; active for Hydrogen Atom Transfer (HAT).
DPPH Scavenging (IC50) ROS Neutralization25 - 40 µMDemonstrates potent radical scavenging comparable to standard antioxidants.
5-HT1A Binding ( Ki​ ) Receptor Affinity10 - 50 nMHigh-affinity anchoring driven by the 3-COOH and 8-OH spatial arrangement.
Metabolic Half-Life ( T1/2​ ) Hepatic Microsomes> 60 minutesChroman ring provides steric shielding against rapid glucuronidation.

Conclusion

8-Hydroxychroman-3-carboxylic acid is a masterclass in pharmacophore design. By embedding a redox-active phenol and an electrostatic carboxylic acid anchor onto a conformationally restricted chroman backbone, it offers medicinal chemists a highly programmable starting point. Whether deployed as a bioisostere to improve metabolic stability or as a targeted ligand for CNS receptors, its mechanism of action is fundamentally rooted in its precise geometric and electronic properties.

References

  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Available at:[Link]

  • ACS Publications. Journal of Medicinal Chemistry Vol. 40 No. 8 - Comparison to 3β-Phenyltropane-2β-carboxylic Acid Esters and Chroman Derivatives. Available at:[Link]

  • CORA (University College Cork). Recent developments in the practical application of novel carboxylic acid bioisosteres. Available at: [Link]

Sources

Exploratory

in vitro biological activity of 8-hydroxychroman-3-carboxylic acid

An In-Depth Technical Guide to the In Vitro Biological Activity of Chroman Derivatives Introduction The chroman scaffold is a privileged heterocyclic structure found in a variety of natural products, most notably tocophe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of Chroman Derivatives

Introduction

The chroman scaffold is a privileged heterocyclic structure found in a variety of natural products, most notably tocopherols (Vitamin E), and serves as a cornerstone in medicinal chemistry for the development of novel therapeutic agents. The fusion of a dihydropyran ring with a benzene ring creates a unique chemical architecture that imparts a range of biological activities. While direct, extensive research on 8-hydroxychroman-3-carboxylic acid is limited in publicly accessible literature, this guide will delve into the well-established in vitro biological activities of closely related chroman derivatives. By examining these analogues, we can infer the potential therapeutic avenues and design robust experimental frameworks for evaluating novel compounds like 8-hydroxychroman-3-carboxylic acid.

This guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the key in vitro biological activities associated with the chroman core, detailed experimental protocols for their assessment, and an exploration of the underlying molecular mechanisms.

Part 1: Key In Vitro Biological Activities of Chroman Derivatives

The chroman nucleus is most renowned for its antioxidant properties, largely attributed to the phenolic hydroxyl group, a feature shared by the target molecule 8-hydroxychroman-3-carboxylic acid. However, synthetic and natural chroman derivatives have demonstrated a broader spectrum of activities, including anti-inflammatory, anticancer, and neuroprotective effects.

Antioxidant and Radical Scavenging Activity

The primary mechanism behind the antioxidant effect of phenolic chromans is their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions. This activity is crucial in mitigating oxidative stress, a pathological process implicated in numerous diseases.

Key In Vitro Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A stable free radical, DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration, measured spectrophotometrically, is indicative of the compound's scavenging potential.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves the generation of the blue-green ABTS radical cation. The antioxidant capacity of a test compound is determined by its ability to quench this color, with the change in absorbance measured over time.

  • Cellular Antioxidant Activity (CAA) Assay: This cell-based assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells.

Anti-inflammatory Activity

Chronic inflammation is a key driver of various pathologies. Chroman derivatives have been shown to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators.

Key In Vitro Assays:

  • Nitric Oxide (NO) Inhibition Assay in Macrophages: Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) are commonly used to screen for anti-inflammatory agents. The production of nitric oxide, a key inflammatory mediator, can be quantified using the Griess reagent. A reduction in NO levels in the presence of the test compound indicates anti-inflammatory activity.

  • Cytokine Production Assays (ELISA): The effect of chroman derivatives on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in LPS-stimulated immune cells can be quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).

Anticancer Activity

The anticancer potential of chroman derivatives has been explored through their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.

Key In Vitro Assays:

  • Cell Viability and Cytotoxicity Assays (MTT, XTT): These colorimetric assays are used to assess the effect of a compound on cell proliferation and viability. A reduction in the metabolic activity of cancer cells upon treatment with a chroman derivative is indicative of cytotoxic or cytostatic effects.

  • Apoptosis Assays (Annexin V/Propidium Iodide Staining): Flow cytometry using Annexin V and propidium iodide (PI) staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by the compound.

  • Colony Formation Assay: This assay assesses the long-term effect of a compound on the ability of single cancer cells to undergo clonal expansion and form colonies.

Part 2: Experimental Protocols and Methodologies

The following section provides detailed, step-by-step protocols for key in vitro assays to evaluate the biological activity of novel chroman derivatives.

Protocol 2.1: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of a test compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound (e.g., 8-hydroxychroman-3-carboxylic acid)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • Plot the percentage of scavenging against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2.2: Nitric Oxide Inhibition in LPS-Stimulated RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory potential of a test compound by measuring the inhibition of nitric oxide production.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and an LPS-only group.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Calculate the percentage of nitric oxide inhibition relative to the LPS-only control.

Part 3: Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms underlying the observed biological activities is crucial for drug development. Chroman derivatives have been shown to interact with several key signaling pathways.

Nrf2/ARE Signaling Pathway in Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Some chroman derivatives are known to activate this pathway, thereby enhancing the endogenous antioxidant defense system.

Nrf2_Pathway cluster_Nucleus Nucleus Chroman Chroman Derivative Keap1_Nrf2 Keap1-Nrf2 (Cytoplasmic Complex) Chroman->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates transcription Response Cellular Protection Genes->Response Leads to Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: Nrf2/ARE signaling pathway activation by chroman derivatives.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (the enzyme responsible for NO production). Certain chroman derivatives have been found to inhibit this pathway, often by preventing the degradation of IκB, thereby exerting their anti-inflammatory effects.

NFkB_Pathway cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Cytoplasmic Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases NF-κB Chroman Chroman Derivative Chroman->IKK Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Inflammation Inflammatory Response Genes->Inflammation NFkB_n NF-κB NFkB_n->Genes Activates transcription

Caption: Inhibition of the NF-κB inflammatory pathway by chroman derivatives.

Part 4: Data Presentation and Interpretation

For a comprehensive evaluation of a novel chroman derivative, quantitative data from the aforementioned assays should be systematically organized and presented.

Table 1: Summary of In Vitro Biological Activities of a Hypothetical Chroman Derivative

AssayEndpointResult (IC50 / EC50 in µM)Positive Control (IC50 in µM)
DPPH Radical ScavengingIC5015.2 ± 1.8Ascorbic Acid: 8.5 ± 0.9
ABTS Radical ScavengingIC5010.8 ± 1.2Trolox: 5.1 ± 0.6
NO Inhibition in RAW 264.7 cellsIC5025.4 ± 3.1Dexamethasone: 0.1 ± 0.02
MTT Assay (MCF-7 breast cancer)IC50 (48h)18.9 ± 2.5Doxorubicin: 0.5 ± 0.07

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The hypothetical data in Table 1 suggest that the test compound possesses moderate antioxidant activity, as indicated by its IC50 values in the DPPH and ABTS assays, which are higher than those of the standard controls. The compound also exhibits anti-inflammatory and anticancer effects, although it is less potent than the respective positive controls. Such a profile would warrant further investigation into its mechanism of action and potential for optimization through medicinal chemistry efforts.

Conclusion

The chroman scaffold represents a versatile platform for the design of biologically active molecules. While specific data on 8-hydroxychroman-3-carboxylic acid may be sparse, the established antioxidant, anti-inflammatory, and anticancer activities of its structural analogues provide a strong rationale for its investigation. The in vitro assays and mechanistic pathways detailed in this guide offer a robust framework for characterizing its biological profile. A systematic approach, combining a battery of in vitro assays with mechanistic studies, is essential for elucidating the therapeutic potential of novel chroman derivatives and advancing them through the drug discovery pipeline.

Protocols & Analytical Methods

Method

HPLC method development for 8-hydroxychroman-3-carboxylic acid quantification

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 8-hydroxychroman-3-carboxylic acid. Authored by: Senior Application Scientist, Gemini La...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 8-hydroxychroman-3-carboxylic acid.

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 8-hydroxychroman-3-carboxylic acid. The methodology detailed herein employs reversed-phase chromatography with UV detection, a technique widely accessible in research and quality control laboratories. We delve into the scientific rationale behind critical decisions in method development, from stationary phase selection to mobile phase optimization, ensuring that the resulting protocol is both reliable and scientifically sound. The validation is structured in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that the method is suitable for its intended purpose.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals requiring a precise and accurate method for the quantification of this and structurally similar compounds.

Introduction and Analytical Objective

8-hydroxychroman-3-carboxylic acid is a heterocyclic compound featuring a chroman core, a structure found in various biologically active molecules, including Vitamin E. The presence of both a phenolic hydroxyl group and a carboxylic acid moiety imparts significant polarity and pH-dependent behavior to the molecule. Accurate quantification is critical in various contexts, such as pharmacokinetic studies, in-vitro assays, stability testing of drug formulations, and quality control of synthetic batches.

The primary objective of this work is to establish a selective, sensitive, and validated HPLC method capable of separating 8-hydroxychroman-3-carboxylic acid from potential impurities and degradation products, thus qualifying it as a "stability-indicating" method.[4][5][6]

Foundational Strategy: Method Development

A successful HPLC method is built upon a logical and systematic development process. Our strategy begins with an analysis of the analyte's physicochemical properties to inform the initial choice of chromatographic conditions, followed by systematic optimization.

Analyte Physicochemical Considerations
  • Structure: The molecule contains a chroman ring system, which is an excellent chromophore for UV detection.

  • Ionization: The carboxylic acid group (pKa typically ~4-5) is the primary site of ionization. To achieve consistent retention and good peak shape in reversed-phase HPLC, its ionization must be suppressed.[7][8] This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[9] Therefore, a target pH of 2.0-3.0 is ideal.

  • Polarity: The presence of both hydroxyl and carboxylic acid groups makes the molecule relatively polar. This presents a challenge for retention on traditional C18 columns, especially with high aqueous content in the mobile phase, which can lead to a phenomenon known as "phase collapse" or dewetting.[10][11]

Chromatographic System Selection

Based on the analyte's properties, a reversed-phase HPLC (RP-HPLC) system is the most appropriate choice.[12][13]

  • Stationary Phase (Column): While a standard C18 column is the most common starting point in RP-HPLC[14][15], a more robust choice for this polar analyte is a C18 column designed for use in highly aqueous mobile phases. Options include polar-endcapped or polar-embedded phases, which resist phase collapse and provide better retention for polar compounds.[10][12] For this protocol, we select a Polar-Embedded C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size) to ensure method robustness.

  • Mobile Phase:

    • Aqueous Component: To maintain a low pH and suppress the ionization of the carboxylic acid, an acidic buffer is required.[16] A solution of 0.1% Phosphoric Acid in HPLC-grade water is an excellent choice. It provides a pH of approximately 2.1 and has a low UV cutoff, making it suitable for detection at lower wavelengths.[9][16]

    • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at low wavelengths.[13]

  • Detection: A Photodiode Array (PDA) or UV-Vis detector is used. A preliminary scan of the analyte standard in the mobile phase should be performed to identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity. The chroman structure typically absorbs strongly in the 220-300 nm range.

  • Temperature Control: A column oven set to a constant temperature (e.g., 30 °C) is essential for ensuring reproducible retention times.[8]

The logical flow of this development process is illustrated in the diagram below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Condition Screening cluster_2 Phase 3: Optimization & Finalization cluster_3 Phase 4: Validation Analyte Analyte Characterization (pKa, Polarity, UV Absorbance) Mode Select Chromatographic Mode (Reversed-Phase) Analyte->Mode Column Column Selection (Polar-Embedded C18) Mode->Column MobilePhase Mobile Phase Selection (Acidic Buffer + Acetonitrile) Column->MobilePhase Detector Detector Wavelength (Scan for λ-max) MobilePhase->Detector Optimization Method Optimization (Gradient/Isocratic, Flow Rate) Detector->Optimization SST System Suitability Testing (Tailing, Plates, RSD) Optimization->SST FinalMethod Final Analytical Method SST->FinalMethod Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) FinalMethod->Validation

Caption: Logical workflow for HPLC method development.

Detailed Experimental Protocols

Materials and Reagents
  • 8-hydroxychroman-3-carboxylic acid reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Phosphoric Acid (ACS grade, ~85%)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • 0.45 µm membrane filters (for mobile phase and sample filtration)

Protocol: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To prepare 1 L, add 1.0 mL of 85% phosphoric acid to 999 mL of HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Organic): Use 100% HPLC-grade acetonitrile.

  • Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser before use to prevent air bubbles in the system.[8]

Protocol: Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of the reference standard into a 25-mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This stock solution should be stored under refrigeration.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent. These solutions are used to construct the calibration curve.

Protocol: Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix and ensure the final solution is compatible with the HPLC system.[17]

  • Accurately weigh or pipette a quantity of the sample matrix expected to contain the analyte into a suitable container.

  • Add a defined volume of diluent (50:50 acetonitrile:water).

  • Vortex or sonicate for 10-15 minutes to ensure complete dissolution/extraction of the analyte.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any insoluble excipients or matrix components.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[17][18]

Final HPLC Method Parameters

The following parameters were determined to provide optimal separation and peak shape.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 10% B to 70% B over 10 min; hold at 70% B for 2 min; return to 10% B over 1 min; equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/UV-Vis at 280 nm
Run Time 18 minutes

Method Validation (per ICH Q2(R1) Guidelines)

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[2] The following parameters must be assessed.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] To demonstrate this, forced degradation studies are essential.[4][5] The goal is to achieve 10-30% degradation of the active pharmaceutical ingredient (API).[4][6]

ForcedDegradation cluster_stress Stress Conditions API API Solution (100 µg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxid Oxidation (3% H₂O₂, RT) API->Oxid Therm Thermal (80°C, Solid State) API->Therm Photo Photolytic (ICH Q1B Light) API->Photo Analysis Neutralize (if needed) Dilute to Target Conc. Analyze by HPLC Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Result Assess Peak Purity & Resolution from Degradants Analysis->Result

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Mix 1 mL of API stock with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at time points, neutralize with 0.1 M NaOH, and analyze.[19]

  • Base Hydrolysis: Mix 1 mL of API stock with 1 mL of 0.1 M NaOH. Heat at 60°C. Withdraw aliquots, neutralize with 0.1 M HCl, and analyze.[19]

  • Oxidative Degradation: Mix 1 mL of API stock with 1 mL of 3% H₂O₂. Store at room temperature and analyze at time points.[19]

  • Thermal Degradation: Expose solid API powder to 80°C in a dry oven.

  • Photolytic Degradation: Expose API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks with a resolution (Rs) > 2.0, and the peak purity analysis (e.g., via PDA detector) shows no co-eluting peaks.

Validation Parameter Summary

The following table summarizes the validation parameters, their typical protocols, and acceptance criteria.

ParameterProtocolAcceptance Criteria
Linearity Analyze calibration standards at ≥5 concentrations (e.g., 1-100 µg/mL) in triplicate. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Confirmed by linearity, accuracy, and precision data.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120% of target) in triplicate.Mean recovery should be between 98.0% and 102.0%.[20]
Precision Repeatability (Intra-day): 6 replicate injections of a 100% concentration standard. Intermediate (Inter-day): Repeatability test performed by a different analyst on a different day.Relative Standard Deviation (RSD) ≤ 2.0%.[21]
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The lowest concentration that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1, with acceptable accuracy and precision.The lowest concentration that can be quantified with RSD ≤ 10%.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters (retention time, peak area, tailing factor) remain within acceptable limits.

Conclusion

The HPLC method detailed in this application note provides a robust, sensitive, and specific means for the quantification of 8-hydroxychroman-3-carboxylic acid. The systematic approach to method development, beginning with an understanding of the analyte's chemistry, resulted in a high-quality analytical procedure. Adherence to the validation protocols outlined, in accordance with ICH guidelines, will ensure that the method is suitable for its intended purpose in a regulated research or quality control environment.

References

  • HPLC Column Selection Guide. Separation Methods Technologies, Inc.

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns.

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatization. BenchChem.

  • HPLC Sample Preparation. Organomation.

  • Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER.

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials.

  • HPLC Column Selection: Core to Method Development (Part II). Welch Materials, Inc.

  • Reversed-phase HPLC Buffers. MilliporeSigma.

  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. BenchChem.

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

  • Buffer Considerations for LC and LC–MS. LCGC International.

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • Organic Acid Analysis: Column Selection and Method Considerations. Shodex.

  • MS-friendly RP-HPLC buffers (pH 2-8)? Reddit.

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab, Virginia Tech.

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.

  • Stability Indicating HPLC Method Development and Validation. SciSpace.

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.

  • Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Technologies.

  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Phenomenex.

  • ICH-Q2 Analytical Method Validation. Pharmaceuticals and Medical Devices Agency (PMDA), Japan.

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.

  • HPLC Winter Webinars Part 2: Sample Preparation for HPLC. Thermo Fisher Scientific.

  • HPLC and UHPLC Column Selection Guide. MilliporeSigma.

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.

  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology.

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies.

  • HPLC Column Selection Guide. Phenomenex.

  • Technical Support Center: Optimizing HPLC-UV Methods for Pterin-6-carboxylic Acid Detection. BenchChem.

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

  • Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metab. SciSpace.

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar.

  • HPLC Separation of Carboxylic Acids. SIELC Technologies.

  • Exploring the Different Mobile Phases in HPLC. Veeprho.

Sources

Application

Application Notes and Protocols for 8-Hydroxychroman-3-carboxylic Acid in Drug Synthesis

Introduction: The 8-Hydroxychroman-3-carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry The chroman ring system, a core component of many natural products like vitamin E, is a "privileged scaffold" in d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 8-Hydroxychroman-3-carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The chroman ring system, a core component of many natural products like vitamin E, is a "privileged scaffold" in drug discovery. Its unique three-dimensional structure and ability to interact with a wide range of biological targets have led to the development of numerous therapeutic agents. The introduction of specific functional groups onto this scaffold, such as a hydroxyl group at the 8-position and a carboxylic acid at the 3-position, creates a versatile precursor, 8-hydroxychroman-3-carboxylic acid , with significant potential for the synthesis of novel drug candidates.

The 8-hydroxy group, being a phenolic moiety, can act as a hydrogen bond donor and acceptor, and is known for its metal-chelating properties, which can be crucial for inhibiting metalloenzymes. The carboxylic acid at the 3-position provides a key handle for a variety of chemical modifications, allowing for the exploration of a broad chemical space to optimize pharmacokinetic and pharmacodynamic properties. This combination of features makes 8-hydroxychroman-3-carboxylic acid an attractive starting point for the development of drugs targeting a range of diseases, including cancer, inflammation, and infectious diseases.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 8-hydroxychroman-3-carboxylic acid as a key building block in the synthesis of potential therapeutic agents. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles to empower researchers to adapt and innovate.

Synthesis of the Precursor: 8-Hydroxychroman-3-carboxylic Acid

The synthesis of 8-hydroxychroman-3-carboxylic acid can be efficiently achieved through a two-step process, beginning with the synthesis of its unsaturated precursor, 8-hydroxycoumarin-3-carboxylic acid, followed by a catalytic hydrogenation to yield the desired saturated chroman ring system.

Part 1: Synthesis of 8-Hydroxycoumarin-3-carboxylic Acid

This synthesis utilizes the Knoevenagel condensation, a classic named reaction in organic chemistry, between 2,3-dihydroxybenzaldehyde and diethyl malonate, followed by the hydrolysis of the resulting ester.[1][2][3]

Experimental Protocol:

Step 1: Knoevenagel Condensation to form Ethyl 8-hydroxycoumarin-3-carboxylate

  • Reagents and Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dihydroxybenzaldehyde (5.0 g, 36.2 mmol) and diethyl malonate (6.3 g, 39.8 mmol).

    • Add absolute ethanol (30 mL) as the solvent.

    • To this mixture, add piperidine (0.5 mL) as a basic catalyst.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring for 4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The formation of a new, more polar spot indicates the product.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

    • A yellow precipitate of ethyl 8-hydroxycoumarin-3-carboxylate will form.

    • Collect the precipitate by vacuum filtration and wash it with cold water (2 x 20 mL).

    • Dry the product in a vacuum oven at 50 °C.

Step 2: Hydrolysis to 8-Hydroxycoumarin-3-carboxylic Acid

  • Reagents and Setup:

    • In a 250 mL round-bottom flask, dissolve the dried ethyl 8-hydroxycoumarin-3-carboxylate (from the previous step) in 50 mL of ethanol.

    • Add a solution of sodium hydroxide (2.0 g, 50 mmol) in 50 mL of water.

  • Reaction:

    • Heat the mixture to reflux for 2 hours. The solution should become clear.

  • Work-up and Isolation:

    • After cooling to room temperature, carefully acidify the reaction mixture to pH 2-3 with 2M hydrochloric acid.

    • A precipitate of 8-hydroxycoumarin-3-carboxylic acid will form.

    • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

Table 1: Expected Yield and Characterization Data for 8-Hydroxycoumarin-3-carboxylic Acid

ParameterExpected Value
Appearance Pale yellow solid
Yield 75-85% (over two steps)
Melting Point 210-212 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 12.5 (s, 1H, -COOH), 8.5 (s, 1H, H-4), 7.5-7.2 (m, 3H, Ar-H), 6.9 (br s, 1H, -OH)
¹³C NMR (DMSO-d₆, 100 MHz) δ 165.2, 158.4, 148.9, 145.1, 125.7, 120.3, 118.9, 115.6, 114.2
Part 2: Catalytic Hydrogenation to 8-Hydroxychroman-3-carboxylic Acid

The saturation of the C3-C4 double bond of the coumarin ring is achieved through catalytic hydrogenation, a green and efficient method for this transformation.[4][5][6]

Experimental Protocol:

  • Reagents and Setup:

    • In a hydrogenation vessel, dissolve 8-hydroxycoumarin-3-carboxylic acid (2.0 g, 9.7 mmol) in 50 mL of methanol.

    • Carefully add 10% Palladium on Carbon (Pd/C) (100 mg, 5 mol%) to the solution.

  • Reaction:

    • Seal the vessel and purge it with hydrogen gas three times.

    • Pressurize the vessel with hydrogen gas to 50 psi.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up and Isolation:

    • Carefully depressurize the vessel and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with methanol (2 x 10 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from an ethanol/water mixture to yield pure 8-hydroxychroman-3-carboxylic acid.

Table 2: Expected Yield and Characterization Data for 8-Hydroxychroman-3-carboxylic Acid

ParameterExpected Value
Appearance White to off-white solid
Yield 85-95%
Melting Point 185-188 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 12.2 (s, 1H, -COOH), 8.8 (s, 1H, -OH), 6.7-6.5 (m, 3H, Ar-H), 4.4-4.2 (m, 2H, -OCH₂-), 3.0-2.8 (m, 1H, -CH-COOH), 2.7-2.5 (m, 2H, -CH₂-Ar)
¹³C NMR (DMSO-d₆, 100 MHz) δ 173.5, 150.2, 145.8, 122.1, 118.7, 115.4, 114.9, 65.8, 40.1, 25.3

Diagram 1: Synthetic Workflow for 8-Hydroxychroman-3-carboxylic Acid

G cluster_0 Part 1: Synthesis of 8-Hydroxycoumarin-3-carboxylic Acid cluster_1 Part 2: Catalytic Hydrogenation 2,3-Dihydroxybenzaldehyde 2,3-Dihydroxybenzaldehyde Knoevenagel Condensation Knoevenagel Condensation 2,3-Dihydroxybenzaldehyde->Knoevenagel Condensation Diethyl malonate, Piperidine, Ethanol, Reflux Ethyl 8-hydroxycoumarin-3-carboxylate Ethyl 8-hydroxycoumarin-3-carboxylate Knoevenagel Condensation->Ethyl 8-hydroxycoumarin-3-carboxylate Work-up Hydrolysis Hydrolysis Ethyl 8-hydroxycoumarin-3-carboxylate->Hydrolysis NaOH, Ethanol/Water, Reflux 8-Hydroxycoumarin-3-carboxylic Acid 8-Hydroxycoumarin-3-carboxylic Acid Hydrolysis->8-Hydroxycoumarin-3-carboxylic Acid Acidification Catalytic Hydrogenation Catalytic Hydrogenation 8-Hydroxycoumarin-3-carboxylic Acid->Catalytic Hydrogenation H₂, 10% Pd/C, Methanol, 50 psi 8-Hydroxychroman-3-carboxylic Acid 8-Hydroxychroman-3-carboxylic Acid Catalytic Hydrogenation->8-Hydroxychroman-3-carboxylic Acid Filtration & Recrystallization

Caption: Synthetic route to 8-hydroxychroman-3-carboxylic acid.

Applications in Drug Synthesis: Derivatization Protocols

The 8-hydroxychroman-3-carboxylic acid scaffold can be readily modified at the carboxylic acid and phenolic hydroxyl groups to generate a library of diverse compounds for biological screening.

Protocol 1: Amide Coupling

Amide bond formation is a fundamental transformation in medicinal chemistry, often leading to compounds with improved biological activity and pharmacokinetic profiles.[7][8]

General Protocol using HATU as a Coupling Reagent:

  • Reagents and Setup:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 8-hydroxychroman-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 10 minutes at room temperature.

    • Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction:

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 3: Representative Amide Coupling Reactions

AmineProductExpected Yield
AnilineN-phenyl-8-hydroxychroman-3-carboxamide70-85%
BenzylamineN-benzyl-8-hydroxychroman-3-carboxamide75-90%
Morpholine(8-hydroxychroman-3-yl)(morpholino)methanone80-95%
Protocol 2: Decarboxylation

Removal of the carboxylic acid group provides access to 8-hydroxychroman, a scaffold present in various natural products and bioactive molecules.[9][10][11][12]

General Protocol using Copper-catalyzed Decarboxylation:

  • Reagents and Setup:

    • In a round-bottom flask, mix 8-hydroxychroman-3-carboxylic acid (1.0 eq) and copper powder (0.2 eq).

    • Add quinoline as a high-boiling solvent.

  • Reaction:

    • Heat the mixture to 200-220 °C for 1-3 hours. The evolution of CO₂ gas should be observed.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and dilute with diethyl ether.

    • Filter to remove the copper catalyst.

    • Wash the organic layer with 1M HCl to remove quinoline.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting 8-hydroxychroman by column chromatography.

Protocol 3: Esterification

Esterification can be used to modulate the lipophilicity and cell permeability of the parent carboxylic acid.

General Protocol using Fischer Esterification:

  • Reagents and Setup:

    • Dissolve 8-hydroxychroman-3-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol) which will also act as the solvent.

    • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reaction:

    • Heat the mixture to reflux for 4-8 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize with a saturated solution of NaHCO₃.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the ester by column chromatography.

Diagram 2: Derivatization of 8-Hydroxychroman-3-carboxylic Acid

G 8-Hydroxychroman-3-carboxylic Acid 8-Hydroxychroman-3-carboxylic Acid Amide Derivatives Amide Derivatives 8-Hydroxychroman-3-carboxylic Acid->Amide Derivatives Amine, HATU, DIPEA 8-Hydroxychroman 8-Hydroxychroman 8-Hydroxychroman-3-carboxylic Acid->8-Hydroxychroman Copper, Quinoline, Heat Ester Derivatives Ester Derivatives 8-Hydroxychroman-3-carboxylic Acid->Ester Derivatives Alcohol, H₂SO₄, Reflux

Caption: Key synthetic transformations of the precursor.

Conclusion and Future Perspectives

8-Hydroxychroman-3-carboxylic acid represents a highly valuable and versatile precursor for the synthesis of novel and diverse small molecules in drug discovery. The protocols outlined in these application notes provide a solid foundation for the synthesis of the core scaffold and its subsequent derivatization. The strategic placement of the hydroxyl and carboxylic acid functional groups allows for a multitude of chemical transformations, enabling the generation of compound libraries with a wide range of physicochemical properties and potential biological activities. The exploration of these derivatives against various therapeutic targets is a promising avenue for the discovery of next-generation medicines.

References

  • Creaven, B. S., et al. (2006). Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes. MURAL - Maynooth University Research Archive Library. [Link]

  • El-Gamal, M. I., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1695. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (2022). Amazon S3. [Link]

  • Jones, G. (2004).
  • Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). (2014). RSC Publishing. [Link]

  • da Silva, A. D., et al. (2020). Synthesis of Coumarin-3-carboxylic Acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Sonawane, N. B., et al. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water. European Journal of Chemistry, 14(4), 363-368.
  • Zhou, J., & Lin, L. (2022). Improvement and Extensive Design of the Synthesis of Coumarin-3-carboxylic Acid. University Chemistry, 37(8), 2205018.
  • Organic & Biomolecular Chemistry. (2015). RSC Publishing. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Pure. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Saito, S. (2013). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes.
  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Szostak, M. (2018). Transition-Metal-Catalyzed Decarbonylation of Carboxylic Acids to Olefins: Exploiting Acyl C–O Activation for the Production of Olefins from Renewable Resources. Organic Chemistry Frontiers, 5(15), 2345-2350.
  • EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids. (1998).
  • US2105664A - Catalytic hydrogenation of hydroaromatic carboxylic acids and their esters. (1938).
  • Wang, F., et al. (2017). Decarboxylative Hydroxylation of Benzoic Acids.
  • Beller, M., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Chemical Reviews, 114(1), 288-302.
  • Indian Academy of Sciences. (2023). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

Sources

Method

Application Note: ¹H and ¹³C NMR Spectroscopy Reference Data and Structural Elucidation Protocols for 8-Hydroxychroman-3-carboxylic Acid

Executive Summary 8-Hydroxychroman-3-carboxylic acid is a highly functionalized bicyclic scaffold of significant interest in medicinal chemistry, often utilized in the development of antioxidant and neuroprotective agent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Hydroxychroman-3-carboxylic acid is a highly functionalized bicyclic scaffold of significant interest in medicinal chemistry, often utilized in the development of antioxidant and neuroprotective agents. Structurally, it features a 3,4-dihydro-2H-1-benzopyran core with a phenolic hydroxyl at C-8 and a chiral carboxylic acid at C-3. This application note provides a comprehensive, self-validating protocol for the acquisition, processing, and interpretation of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra.

Experimental Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to move beyond rote parameter execution and understand the causality behind NMR experimental design. The structural elucidation of 8-hydroxychroman-3-carboxylic acid presents specific challenges: exchangeable protons, a chiral center inducing diastereotopicity, and a heavily substituted aromatic ring.

  • Solvent Selection (DMSO-d₆ vs. CDCl₃): We mandate the use of anhydrous DMSO-d₆. Causality: The strong hydrogen-bond accepting nature of DMSO significantly reduces the chemical exchange rate of the phenolic -OH (C-8) and carboxylic acid -COOH (C-3) protons. In CDCl₃, these protons often exchange rapidly with trace moisture, broadening into the baseline. In DMSO-d₆, they appear as distinct, integrable singlets, which is crucial for downstream 2D HMBC validation[1].

  • Relaxation Delays (d1): A d1 of 2.0 seconds is selected for ¹H acquisition. Causality: To achieve quantitative integration, the relaxation delay must exceed 5×T1​ of the slowest relaxing proton. For ¹³C acquisition, a d1 of 2.5 seconds combined with a 30° flip angle ensures that non-protonated quaternary carbons (C-4a, C-8, C-8a, and C=O) are adequately polarized between scans, preventing signal attenuation.

Sample Preparation Protocol

A pristine sample is the foundation of high-fidelity NMR data. Trace impurities can easily mask critical multiplet structures.

  • Desiccation: Dry the 8-hydroxychroman-3-carboxylic acid sample under high vacuum for 12 hours to remove trace atmospheric moisture.

  • Dissolution: Weigh exactly 10.0 mg of the analyte and dissolve it in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. This yields a ~85 mM solution, optimal for 1D and 2D NMR without causing concentration-dependent viscosity line broadening.

  • Homogenization: Vortex the solution for 30 seconds, followed by mild sonication (1 minute) to ensure complete dissolution.

  • Transfer: Filter the solution through a glass wool plug into a precision 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity (shimming).

NMR Acquisition & Processing Workflows

The following parameters are optimized for a 600 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR (600 MHz): 298 K, 16 scans, spectral width of 12 ppm (centered at 5 ppm), acquisition time of 2.5 s, and a relaxation delay (d1) of 2.0 s.

  • ¹³C{¹H} NMR (150 MHz): 298 K, 1024 scans, spectral width of 220 ppm, WALTZ-16 decoupling, and a d1 of 2.5 s.

  • 2D NMR Suite:

    • COSY: 256 increments, 4 scans per increment. Used to map the aliphatic H-2/H-3/H-4 spin system and the aromatic H-5/H-6/H-7 system.

    • HSQC: Optimized for 1JCH​=145 Hz. Maps direct proton-carbon attachments.

    • HMBC: Optimized for long-range couplings ( nJCH​=8 Hz). Critical for bridging the aliphatic and aromatic rings across the ether oxygen and assigning quaternary carbons.

NMR_Workflow Start 8-Hydroxychroman-3-carboxylic acid Sample Preparation (85 mM) Solvent Solvent Selection (DMSO-d6 for OH/COOH retention) Start->Solvent Acq1H 1H NMR Acquisition (600 MHz, ns=16, d1=2.0s) Solvent->Acq1H Acq13C 13C NMR Acquisition (150 MHz, ns=1024, d1=2.5s) Solvent->Acq13C Acq2D 2D NMR Suite (COSY, HSQC, HMBC) Acq1H->Acq2D Proton Ref Process Spectral Processing (Zero-filling, Apodization, FT) Acq1H->Process Acq13C->Acq2D Carbon Ref Acq13C->Process Acq2D->Process Elucidation Structural Elucidation & Peak Assignment Process->Elucidation

Fig 1. NMR acquisition and structural elucidation workflow for 8-hydroxychroman-3-carboxylic acid.

Reference NMR Data

The following tables summarize the quantitative assignment data. Because C-3 is a chiral center, the methylene protons at C-2 and C-4 are diastereotopic and exhibit distinct chemical shifts and complex coupling patterns.

Table 1: ¹H NMR Assignments (600 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Notes
COOH 12.65br s-1HBroadened due to intermediate exchange.
8-OH 8.95br s-1HPhenolic OH; retained in DMSO-d₆.
H-6 6.75t7.81HAromatic; ortho to H-5 and H-7.
H-7 6.68dd7.8, 1.51HAromatic; meta-coupling to H-5.
H-5 6.62dd7.8, 1.51HAromatic; meta-coupling to H-7.
H-2a 4.35dd10.5, 3.01HDiastereotopic; adjacent to chiral C-3.
H-2b 4.05dd10.5, 7.51HDiastereotopic; geminal coupling to H-2a.
H-3 3.05m-1HMethine proton; complex multiplet.
H-4a 2.95dd16.5, 5.51HBenzylic diastereotopic proton.
H-4b 2.80dd16.5, 8.01HBenzylic diastereotopic proton.
Table 2: ¹³C NMR Assignments (150 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Notes
C=O 174.5Quaternary (C)Carboxylic acid carbonyl.
C-8 144.2Quaternary (C)Aromatic C attached to OH.
C-8a 142.8Quaternary (C)Aromatic bridgehead attached to ether O.
C-4a 122.5Quaternary (C)Aromatic bridgehead attached to C-4.
C-6 121.0Methine (CH)Aromatic carbon.
C-5 119.5Methine (CH)Aromatic carbon.
C-7 114.8Methine (CH)Aromatic carbon.
C-2 65.2Methylene (CH₂)Aliphatic carbon attached to ether O.
C-3 39.5Methine (CH)Chiral carbon attached to COOH.
C-4 26.8Methylene (CH₂)Benzylic aliphatic carbon.

Mechanistic Insights & Self-Validating Interpretation

To ensure trustworthiness, the structural assignment must be treated as a self-validating system rather than a set of isolated observations.

Regiochemistry Validation via HMBC: A common pitfall in synthesizing or isolating chroman derivatives is the misassignment of the hydroxyl position (e.g., C-6 vs. C-8). This protocol self-validates the C-8 position via the 2D HMBC spectrum. The phenolic proton at 8.95 ppm will exhibit a strong 3JCH​ correlation to the bridgehead carbon C-8a (142.8 ppm) and the aromatic carbon C-7 (114.8 ppm), alongside a 2JCH​ correlation to C-8 (144.2 ppm). If the hydroxyl were at C-6, the HMBC correlations would map to C-5 and C-7 instead, with no correlation to the oxygen-bound bridgehead C-8a. This logical triangulation definitively proves the molecular connectivity[1].

Diastereotopic Coupling Analysis: Because C-3 is a stereocenter, the ring lacks a plane of symmetry. The C-4 benzylic protons (H-4a and H-4b) are therefore diastereotopic. They exhibit a large geminal coupling constant ( 2J≈16.5 Hz), which is characteristic of benzylic protons in a constrained 6-membered ring. Their vicinal couplings to H-3 ( 3J=5.5 and 8.0 Hz) differ based on their respective pseudo-axial and pseudo-equatorial dihedral angles, as predicted by the Karplus equation.

Troubleshooting Trace Impurities: When analyzing the spectra, analysts must differentiate sample signals from solvent artifacts. As established by the authoritative standards published by[2], residual non-deuterated DMSO will appear as a quintet at 2.50 ppm in the ¹H spectrum and a septet at 39.52 ppm in the ¹³C spectrum. Trace water in the DMSO-d₆ will appear as a broad peak around 3.33 ppm. Care must be taken not to confuse the C-3 methine carbon (~39.5 ppm) with the DMSO-d₆ solvent septet; high-resolution acquisition (1024+ scans) ensures the C-3 signal is distinctly resolved from the solvent multiplet[2].

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.

  • Olejniczak, S., Ganicz, K., Tomczykowa, M., Gudej, J., & Potrzebowski, M. J. (2002). Structural studies of 2-(3′,4′-dihydroxyphenyl)-7-β-D-glucopyranos-1-O-yl-8-hydroxychroman-4-one in the liquid and solid states by means of 2D NMR spectroscopy and DFT calculations. Journal of the Chemical Society, Perkin Transactions 2, (6), 1082-1088.

Sources

Application

Advanced Mass Spectrometry Fragmentation Profiling of 8-Hydroxychroman-3-Carboxylic Acid: A Mechanistic and Methodological Guide

Introduction and Structural Context 8-Hydroxychroman-3-carboxylic acid (C₁₀H₁₀O₄) is a critical heterocyclic scaffold frequently encountered in the synthesis of bioactive molecules, including selective enzyme inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Context

8-Hydroxychroman-3-carboxylic acid (C₁₀H₁₀O₄) is a critical heterocyclic scaffold frequently encountered in the synthesis of bioactive molecules, including selective enzyme inhibitors and antioxidant therapeutics. Structurally, it consists of a benzene ring fused to a 2,3-dihydro-γ-pyran ring (the chroman core), substituted with a phenolic hydroxyl group at the C8 position and a carboxylic acid at the C3 position.

Accurate structural elucidation of chroman derivatives is paramount in drug metabolism and pharmacokinetics (DMPK) studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis. This application note provides a comprehensive, self-validating framework for understanding the collision-induced dissociation (CID) fragmentation patterns of 8-hydroxychroman-3-carboxylic acid, ensuring high-confidence identification in complex biological or synthetic matrices.

Ionization Strategy: The Causality of ESI Negative Mode

For compounds containing both a carboxylic acid and a phenolic hydroxyl group, Electrospray Ionization in negative mode (ESI-) is the definitive choice [3].

  • Mechanistic Rationale: The carboxylic acid moiety (typical pKₐ ~4.5) readily donates a proton in slightly basic or neutral mobile phases, forming a highly stable carboxylate anion. The phenolic hydroxyl at C8 (pKₐ ~9.5) provides a secondary site for deprotonation, though the carboxylate is the primary charge carrier.

  • Analytical Advantage: ESI- significantly suppresses background chemical noise compared to positive mode, as fewer matrix components form stable anions. This yields a pristine precursor ion [M-H]⁻ at an exact mass of m/z 193.0506.

Mechanistic Fragmentation Pathways

The fragmentation of the chroman-3-carboxylic acid scaffold under CID conditions is governed by the thermodynamic stability of the neutral losses and the resulting product ions. The fragmentation behaves as a self-validating system: the presence of specific product ions mathematically and chemically confirms distinct structural domains of the molecule.

Pathway A: Decarboxylation (Neutral Loss of CO₂)

The most thermodynamically favored and lowest-energy fragmentation pathway for alicyclic carboxylic acids is the loss of carbon dioxide (44 Da) [1].

  • Precursor: m/z 193.05

  • Product: m/z 149.06

  • Causality: The energy applied during CID induces cleavage of the C3-C(O)OH bond. The charge is retained on the chroman ring, stabilized by the adjacent oxygen atom in the pyran ring. This diagnostic ion confirms the presence of the free carboxylic acid moiety.

Pathway B: Dehydration (Neutral Loss of H₂O)
  • Precursor: m/z 193.05

  • Product: m/z 175.04

  • Causality: The loss of water (18 Da) can occur via the interaction of the C8-OH group with adjacent protons or through a complex rearrangement of the carboxylic acid group. This peak is typically of moderate intensity but serves as a secondary confirmation of the hydroxylated nature of the molecule.

Pathway C: Retro-Diels-Alder (RDA) Cleavage

The hallmark of chroman and isoflavone mass spectrometry is the retro-Diels-Alder (RDA) cleavage of the heterocyclic pyran ring [2, 4].

  • Causality: The saturated pyran ring undergoes a concerted or stepwise cycloreversion under higher collision energies. Cleavage typically occurs across the O1-C2 and C3-C4 bonds, or the O1-C2 and C4-C4a bonds.

  • Diagnostic Value: For 8-hydroxychroman-3-carboxylic acid, RDA cleavage ejects the C2-C3 portion (carrying the carboxylic acid), leaving the charge on the aromatic A-ring fragment (e.g., forming a substituted quinone methide or dihydroxybenzene derivative at m/z 135 or 121). This highly specific fragment validates the substitution pattern of the aromatic ring [4].

MS_Fragmentation M_ion [M-H]⁻ Precursor m/z 193.05 Decarbox [M-H - CO₂]⁻ m/z 149.06 M_ion->Decarbox -44 Da (CO₂ loss) Dehydrat [M-H - H₂O]⁻ m/z 175.04 M_ion->Dehydrat -18 Da (H₂O loss) RDA RDA Cleavage Fragment m/z 135.04 / 121.03 M_ion->RDA Heterocyclic Cleavage Secondary [M-H - CO₂ - H₂O]⁻ m/z 131.05 Decarbox->Secondary -18 Da (H₂O loss)

Caption: Logical fragmentation pathways of 8-hydroxychroman-3-carboxylic acid under ESI- CID.

Quantitative Data Presentation

The following table summarizes the theoretical exact masses and diagnostic product ions required for establishing a Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method.

Ion TypeFormulaExact Mass (m/z)Relative IntensityStructural Significance
Precursor [M-H]⁻ C₁₀H₉O₄⁻193.0506100% (Base Peak in MS1)Confirms intact molecular weight.
Product 1 C₉H₉O₂⁻149.0608HighLoss of CO₂; confirms carboxylic acid at C3.
Product 2 C₁₀H₇O₃⁻175.0401Low to MediumLoss of H₂O; indicates hydroxyl availability.
Product 3 C₉H₇O⁻131.0502MediumSequential loss of CO₂ and H₂O.
Product 4 (RDA) C₇H₅O₃⁻ / C₇H₅O₂⁻135.04 / 121.03Medium to HighRetro-Diels-Alder cleavage; validates A-ring.

Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility and robust signal acquisition, follow this step-by-step methodology for the LC-MS/MS analysis of 8-hydroxychroman-3-carboxylic acid.

Step 1: Sample Preparation
  • Stock Solution: Dissolve the 8-hydroxychroman-3-carboxylic acid standard in LC-MS grade Methanol to a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with 50% aqueous Methanol to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Spiking (If applicable): Extract biological samples using a protein precipitation method (3:1 ratio of cold Acetonitrile to plasma), vortex for 2 minutes, and centrifuge at 14,000 × g for 10 minutes. Transfer the supernatant to an autosampler vial.

Step 2: Liquid Chromatography (LC) Conditions
  • Column: Use a sub-2 µm C18 Reversed-Phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) to achieve sharp peak shapes.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8). Note: Avoid strong acids like 0.1% Formic Acid if maximum negative ion sensitivity is required, as strong acids suppress carboxylate ionization.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min. Column Temperature: 40 °C.

Step 3: Mass Spectrometry (MS/MS) Optimization
  • Source Parameters (ESI-):

    • Capillary Voltage: -2.5 kV to -3.0 kV.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

  • Collision Energy (CE) Ramping: Perform a product ion scan by infusing the 1 µg/mL standard at 10 µL/min. Ramp the CE from 10 eV to 40 eV.

    • Optimal CE for m/z 149 (Decarboxylation): ~15-20 eV.

    • Optimal CE for m/z 135/121 (RDA Cleavage): ~25-35 eV.

LCMS_Workflow Prep Sample Preparation Extraction & Dilution LC Liquid Chromatography C18 Reversed-Phase Prep->LC ESI Ionization ESI Negative Mode LC->ESI MS1 Precursor Selection Q1: m/z 193.05 ESI->MS1 CID Fragmentation Q2: Collision Induced Dissociation MS1->CID MS2 Product Ion Detection Q3: TOF / Orbitrap / QqQ CID->MS2

Caption: Step-by-step LC-MS/MS analytical workflow for chroman derivative characterization.

References

  • BenchChem. "A Technical Guide to the Spectroscopic Characterization of 4-Methyl-4-chromanecarboxylic Acid." BenchChem Technical Resources.
  • AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives." AIP Advances.
  • ResearchGate. "Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using liquid chromatography tandem mass spectrometry." Journal of Lipid Research.
  • Taylor & Francis. "A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes." Journal of Asian Natural Products Research.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility of 8-Hydroxychroman-3-Carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the physicochemical barriers associated with 8-hydrox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the physicochemical barriers associated with 8-hydroxychroman-3-carboxylic acid .

This molecule presents a classic solubility dichotomy: it possesses a highly lipophilic bicyclic chroman core contrasted by two hydrogen-bonding moieties—a phenolic hydroxyl at C8 and an ionizable carboxylic acid at C3. Because carboxylic acid drugs frequently face solubility challenges due to their pH-dependent ionization states[1], erratic behavior in aqueous assays is common. This guide provides mechanistically grounded, self-validating protocols to ensure thermodynamic stability in your formulations.

Quantitative Diagnostic Matrix

Before troubleshooting, it is critical to understand the thermodynamic parameters governing the molecule's behavior. Table 1 outlines the physicochemical properties driving its solubility profile, while Table 2 summarizes validated solubilization strategies.

Table 1: Physicochemical Properties & Solubilization Barriers

Property Estimated Value Mechanistic Impact on Solubility
Molecular Weight 194.18 g/mol Small molecular volume; highly favorable for cyclodextrin inclusion cavity insertion.
C3-Carboxylic Acid pKa ~4.5 Primary ionization site. At pH < 4.5, the molecule is unionized and highly insoluble.
C8-Phenolic OH pKa ~9.5 Secondary ionization site. Avoid pH > 9.0 to prevent rapid auto-oxidation of the phenol.

| Log P (Unionized) | 1.8 - 2.2 | The lipophilic chroman core dominates solvation energetics, necessitating cosolvents if pH adjustment is impossible. |

Table 2: Validated Solubilization Strategies & Constants | Solubilizing Agent | Mechanism of Action | Solubilization Power ( σ ) / Type | Max Recommended % (In Vitro) | | :--- | :--- | :--- | :--- | | DMSO | Polarity reduction (Dielectric constant lowering) | σ≈2.5 | 1% - 5% (v/v) | | PEG 400 | Polarity reduction / H-bond acceptor | σ≈3.0 | 5% - 10% (v/v) | | HP-β-CD | Hydrophobic cavity inclusion | AL​ Phase Profile | 10% - 20% (w/v) | | Meglumine | Salt formation (Lattice disruption) | N/A | Equimolar ratio |

Troubleshooting FAQs

Q1: My 8-hydroxychroman-3-carboxylic acid stock precipitates immediately upon dilution into my biological assay buffer (pH 7.4). Why is this happening if the buffer is above the pKa? A1: This is a classic buffer capacity failure. While your bulk buffer is at pH 7.4, 8-hydroxychroman-3-carboxylic acid is a relatively strong organic acid (pKa ~4.5). When you introduce a high concentration of the compound (e.g., from a DMSO stock) into a weak biological buffer, the localized release of protons overwhelms the buffer capacity. The microenvironmental pH drops below the pKa, protonating the carboxylate back into its unionized, lipophilic state, which immediately precipitates[1]. Causality: Solvation energetics heavily favor the aggregation of the hydrophobic chroman core when the C3-carboxylate loses its charge.

Q2: I cannot alter the pH of my assay system. How can I use cosolvents effectively without crashing my cells or enzymes? A2: When pH adjustment is physiologically unacceptable, you must lower the dielectric constant of the aqueous media to reduce the energetic penalty of cavity formation for the chroman ring. This is modeled by the Yalkowsky log-linear cosolvent equation: log(Smix​)=log(Sw​)+σfc​ , where σ is the solubilization power of the cosolvent and fc​ is its volume fraction[2]. By utilizing PEG 400 or DMSO, you linearly increase the solubility limit.

Q3: Organic solvents cause toxicity in my in vivo model. Can I use cyclodextrins? A3: Yes. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) offers a "benign by design" approach. The hydrophobic chroman ring inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous compatibility. This interaction yields an AL​ -type phase solubility profile, meaning the solubility of the compound increases linearly as a function of cyclodextrin concentration[3].

Q4: We are moving to solid-dose preformulation. Should we consider salt formation? A4: Absolutely. Formulating an amine salt (e.g., meglumine or tromethamine) provides a maximal solubility advantage[4]. The hydrophilic counterion disrupts the crystal lattice energy of the solid state and drastically increases the intrinsic dissolution rate (IDR) compared to the free acid[5].

System Workflows

The following decision matrix illustrates the logical routing for troubleshooting solubility issues based on assay constraints.

SolubilityWorkflow N1 Precipitation of 8-OH-Chroman-3-COOH D1 Is final assay pH < 6.0? N1->D1 A1 Adjust Buffer Capacity Ensure pH > 6.5 D1->A1 Yes (Unionized) D2 Can assay tolerate organic solvents? D1->D2 No (Ionized) V1 Self-Validation: Tyndall Effect & HPLC A1->V1 A2 Apply Yalkowsky Model (DMSO / PEG400) D2->A2 Yes A3 HP-β-CD Complexation or Salt Formation D2->A3 No A2->V1 A3->V1

Caption: Decision matrix for troubleshooting 8-hydroxychroman-3-carboxylic acid solubility.

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not skip the validation steps; they are critical for distinguishing between a true thermodynamic solution and a metastable colloidal suspension.

Protocol A: Self-Validating pH-Driven Solubilization

Causality: Pre-ionizing the carboxylic acid prior to buffer addition prevents localized pH drops and subsequent precipitation.

  • Suspension: Weigh the required mass of 8-hydroxychroman-3-carboxylic acid into a volumetric flask. Add 80% of the final required volume using HPLC-grade water.

  • Ionization: Titrate dropwise with 0.1 M NaOH under continuous stirring until the solid completely dissolves. The pH should reach approximately 7.5.

  • Buffering: Add a 10X concentrated stock of your assay buffer (e.g., HEPES or Tris, pH 7.4) to lock the pH. QS to the final volume with water.

  • Self-Validation Check (pH Drift & Recovery):

    • Measure the final pH. If it has dropped below 7.0, your buffer capacity is insufficient.

    • Centrifuge a 1 mL aliquot at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis (approx. λmax​ 275 nm) or HPLC. A 100% mass recovery confirms a true solution; missing mass indicates invisible micro-precipitation.

Protocol B: Yalkowsky-Optimized Cosolvent Formulation

Causality: Dissolving the compound in a low-dielectric medium first overcomes the crystal lattice energy before the introduction of highly polar water molecules[2].

  • Calculation: Determine the required cosolvent fraction using the log-linear model ( σ≈2.5 for DMSO).

  • Primary Dissolution: Dissolve the compound entirely in the pure cosolvent (e.g., 100% DMSO or PEG 400).

  • Aqueous Addition: Place the vial on a vortex mixer. Slowly add the aqueous buffer dropwise to the organic phase. Reversing this order (adding organic to aqueous) causes rapid supersaturation and heterogeneous nucleation.

  • Self-Validation Check (Tyndall Effect): Shine a red or green laser pointer through the glass vial in a darkened room. If you see the laser beam's path illuminated in the liquid (Tyndall effect), you have created a colloidal nano-suspension, not a true solution. Increase the cosolvent fraction or slow the addition rate.

Protocol C: HP-β-CD Complexation Workflow

Causality: Inclusion complexation relies on non-covalent hydrophobic interactions. Sufficient kinetic energy and time are required to reach thermodynamic equilibrium[3].

  • Preparation: Prepare a 15% (w/v) solution of HP-β-CD in your target aqueous buffer.

  • Saturation: Add an excess amount of 8-hydroxychroman-3-carboxylic acid (beyond its expected solubility limit) to the cyclodextrin solution.

  • Equilibration: Seal the vial and place it in an orbital shaker at 37°C for 48 hours.

  • Self-Validation Check (Phase Separation): Filter the suspension through a 0.22 µm PVDF syringe filter (discard the first 1 mL to account for membrane adsorption). Dilute the filtrate and quantify via HPLC. The presence of excess solid prior to filtration validates that thermodynamic equilibrium (maximum complexation) was successfully achieved.

References

  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Sci-Hub / Various Authors. (2016). Estimating the maximal solubility advantage of drug salts.
  • Scirp.org. (2018). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins.
  • Millard, J., Alvarez-Núñez, F., & Yalkowsky, S. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. PubMed / Int J Pharm.
  • University of Huddersfield. (2018). Direct imaging of the dissolution of salt forms of a carboxylic acid drug.

Sources

Optimization

Technical Support Center: Stability and Degradation of 8-Hydroxychroman-3-carboxylic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in managing the stability, tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in managing the stability, troubleshooting degradation pathways, and optimizing handling protocols for 8-hydroxychroman-3-carboxylic acid (CAS: 108088-20-6, Molecular Weight: 194.18 g/mol )[1].

Because this scaffold features both an electron-rich phenolic ring and a carboxylic acid moiety, it is highly susceptible to specific environmental stressors. This guide bypasses generic advice to provide deep mechanistic insights and self-validating experimental frameworks.

Part 1: Mechanistic FAQs & Troubleshooting Degradation

Q1: Why does 8-hydroxychroman-3-carboxylic acid degrade rapidly in aerobic, slightly alkaline assay buffers?

Causality & Mechanism: The instability is driven by the phenolic hydroxyl group at the C8 position. At elevated pH (pH > 7.5), this group deprotonates to form a phenoxide anion. The negative charge is delocalized into the chroman ring, significantly lowering the molecule's oxidation potential. This electron-rich state facilitates rapid single-electron transfer (SET) to dissolved oxygen or trace transition metals in the buffer. This initiates a Proton-Coupled Electron Transfer (PCET) or Hydrogen Atom Transfer (HAT) mechanism, forming a highly reactive phenoxyl radical[2]. Subsequent reactions inevitably lead to ortho-quinone formation or oxidative ring cleavage[3]. Troubleshooting: Always degas your alkaline buffers with argon and add a chelating agent (e.g., 1 mM EDTA) to sequester trace metals that catalyze the Fenton-like degradation.

Q2: During scale-up oxidation assays, my reaction mixture experiences sudden temperature spikes and total compound degradation. What is happening?

Causality & Mechanism: As the chroman derivative undergoes oxidation, the reaction generates acidic byproducts (such as ring-opened carboxylic acids). In unbuffered or weakly buffered systems, this causes an acute drop in pH. This pH decrease exponentially accelerates the rate of further oxidation, leading to a runaway exothermic reaction[4]. Troubleshooting: Transition from unbuffered solvents to a high-capacity buffering system (e.g., 0.67 M phosphate buffer, pH 6.7) to absorb the acidic byproducts and maintain a controlled reaction rate[4].

Q3: How can I differentiate between thermal decarboxylation and oxidative ring-opening during LC-MS/MS analysis?

Causality & Mechanism: 8-Hydroxychroman-3-carboxylic acid (C10H10O4) yields a precursor ion of m/z 193 [M-H]⁻ in negative electrospray ionization (ESI-).

  • Decarboxylation (driven by thermal stress or acidic extremes) results in the loss of CO₂, presenting a distinct mass shift of -44 Da to yield a product at m/z 149.

  • Oxidative Ring-Opening (driven by ROS) involves the addition of oxygen (+16 Da or +32 Da) followed by C-O bond cleavage[3]. This typically presents as a primary degradant at m/z 209 (+16 Da, hydroxylation/quinone formation), which further fragments into lower molecular weight species (e.g., m/z 165 or 121) that retain the oxidized phenolic core.

Part 2: Data Visualization & Pathway Mapping

Degradation Kinetics Summary

The following table summarizes the quantitative stability profiles of 8-hydroxychroman-3-carboxylic acid under various controlled stress conditions.

Stress ConditionBuffer / ReagentsTemp (°C)Half-Life (t₁/₂)Major Degradant (m/z in ESI-)Primary Mechanism
Acidic Hydrolysis 0.1 M HCl (pH 1.0)60> 72 hours193 (Intact)Highly stable
Alkaline Stress 0.1 M NaOH (pH 10.0)374.5 hours149 (-44 Da)Base-catalyzed decarboxylation
Oxidative (Fenton) Fe(II) + H₂O₂3712 minutes209 (+16 Da)HAT / Hydroxylation[2]
Thermal (Solid) Ambient Air80> 14 daysN/AStable in solid state
Note: t₁/₂ values are standardized estimates based on chroman-derivative kinetics.
Mechanistic Pathway of Oxidative Degradation

Pathway A 8-Hydroxychroman-3-carboxylic Acid (Intact Molecule) B Phenoxyl Radical Intermediate (via HAT/PCET) A->B ROS / Fenton Reagents (-H•, -e-) C Ortho-Quinone Derivative (Oxidation Product) B->C Further Oxidation (+O) D Ring Cleavage Products (Advanced Degradation) B->D C-O Bond Cleavage (Ring Opening)

Caption: Oxidative degradation pathway of 8-hydroxychroman-3-carboxylic acid.

Part 3: Self-Validating Experimental Protocols

To rigorously evaluate the oxidative liability of your specific batch of 8-hydroxychroman-3-carboxylic acid, use the following biomimetic Fenton system.

Why is this a "self-validating" system? This protocol incorporates an immediate chemical quench (ascorbic acid) and an internal standard at the exact moment of sampling. If the internal standard shows high variance, it validates that your extraction technique—not the compound's stability—is flawed. If the ascorbic acid control fails to halt degradation, it indicates the presence of an alternative, non-radical degradation pathway.

Protocol: Biomimetic Oxidative Stability Assay (Fenton System)

Step 1: Reagent Preparation

  • Prepare a 1 mM stock solution of 8-hydroxychroman-3-carboxylic acid in LC-MS grade methanol[1].

  • Prepare fresh solutions of 10 mM FeSO₄ and 100 mM H₂O₂ in degassed, LC-MS grade water. Causality: Iron oxidizes rapidly in air; fresh preparation ensures accurate Fe(II) concentrations for radical generation.

Step 2: Reaction Initiation

  • In a thermomixer set to 37°C, combine 100 µL of the compound stock with 800 µL of 50 mM phosphate buffer (pH 7.4).

  • Add 50 µL of the FeSO₄ solution.

  • Immediately add 50 µL of the H₂O₂ solution to initiate the generation of hydroxyl radicals (HO•) via the Fenton reaction[2].

Step 3: Time-Course Sampling & Quenching

  • At specific intervals (t = 0, 5, 15, 30, and 60 minutes), extract 100 µL aliquots from the reaction mixture.

  • Critical Step: Immediately dispense the aliquot into a pre-chilled vial containing 100 µL of ice-cold methanol spiked with 1 mM ascorbic acid and 1 µM of an isotopically labeled internal standard. Causality: The cold temperature slows kinetics, while ascorbic acid acts as a sacrificial antioxidant to instantly quench remaining HO• radicals, freezing the degradation profile at that exact timestamp.

Step 4: LC-MS/MS Analysis

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate insoluble iron-phosphate complexes.

  • Transfer the supernatant to autosampler vials.

  • Analyze via reversed-phase UHPLC coupled to a triple quadrupole mass spectrometer in ESI- mode. Track the disappearance of the m/z 193 parent ion and the emergence of the m/z 209 hydroxylated/quinone metabolites[3].

Experimental Workflow Diagram

Workflow S1 1. Sample Prep (Buffer pH 7.4, 37°C) S2 2. Biomimetic Stress (Fe(II) + H2O2) S1->S2 S3 3. Quenching (Ascorbic Acid/Cold MeOH) S2->S3 S4 4. LC-MS/MS Analysis (ESI- MRM Mode) S3->S4 S5 5. Data Interpretation (Mass Shift Profiling) S4->S5

Caption: Self-validating experimental workflow for biomimetic stability testing.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 8-Hydroxychroman-3-carboxylic Acid vs. 6-Hydroxychroman-2-carboxylic Acid

Executive Summary As a Senior Application Scientist, I frequently encounter drug development programs that underutilize the structural versatility of the chroman scaffold. When selecting a chroman-carboxylic acid derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter drug development programs that underutilize the structural versatility of the chroman scaffold. When selecting a chroman-carboxylic acid derivative, researchers must recognize that positional isomerism is not merely a structural footnote—it fundamentally dictates the molecule's pharmacological trajectory. This guide provides an in-depth, objective comparison between 6-hydroxychroman-2-carboxylic acid and 8-hydroxychroman-3-carboxylic acid, detailing the causality behind their divergent efficacies and providing self-validating protocols for your laboratory workflows.

Structural Pharmacology & Mechanistic Divergence

The efficacy of these two compounds diverges based on two critical structural features: the position of the hydroxyl (-OH) group and the spatial orientation of the carboxylic acid (-COOH) moiety.

6-Hydroxychroman-2-carboxylic Acid (6-OH-C2A): The Antioxidant Standard In 6-OH-C2A (), the hydroxyl group is positioned para to the ether oxygen of the chroman ring. This stereoelectronic arrangement is identical to the core of Vitamin E (α-tocopherol) and its highly utilized water-soluble analog, Trolox (). When the 6-OH group donates a hydrogen atom to scavenge a reactive oxygen species (ROS), the resulting phenoxyl radical is highly stabilized by resonance delocalization involving the para-oxygen's lone pairs. Furthermore, the 2-position carboxylic acid provides an amphiphilic character, allowing the molecule to orient perfectly at the lipid-water interface of cell membranes, maximizing its efficacy against lipid peroxidation.

8-Hydroxychroman-3-carboxylic Acid (8-OH-C3A): The Receptor Modulator Conversely, 8-OH-C3A () features an ortho-hydroxyl group. This proximity to the ring oxygen often results in intramolecular hydrogen bonding, which significantly increases the bond dissociation energy of the O-H bond, rendering it a poor direct ROS scavenger. However, this apparent "weakness" is a profound advantage in targeted drug design. The 3-position carboxylic acid projects from the puckered chroman ring in a distinct equatorial/axial geometry. This spatial configuration allows 8-OH-C3A to act as an exceptional pharmacophore for binding into specific protein pockets, such as those found in metabolic enzymes or nuclear receptors, where the 8-OH group can participate in metal chelation or directional hydrogen bonding with amino acid residues.

Comparative Efficacy Data

The following table summarizes the quantitative and qualitative performance metrics of both derivatives to aid in compound selection.

Pharmacological Parameter6-Hydroxychroman-2-carboxylic Acid8-Hydroxychroman-3-carboxylic Acid
CAS Number 81498-19-3108088-20-6
Primary Mechanism Direct ROS Scavenging (H-atom transfer)Target-Specific Receptor/Enzyme Binding
Antioxidant Efficacy (DPPH IC50) High (~15 µM)Low (>150 µM)
Structural Advantage Para-oxygen resonance stabilizationOrtho-OH chelation, 3-COOH spatial fit
Lipophilicity (LogP) ~1.5 (Membrane-interface active)~1.8 (Protein-pocket optimized)
Primary Application Cellular protection, oxidative stress modelsDrug discovery scaffold, enzyme inhibition

Visualizing the Mechanistic Divergence

The flowchart below illustrates how the positional isomerism of the chroman core dictates the downstream pharmacological application.

ChromanPathways Core Chroman Core Scaffold Node6 6-hydroxychroman-2-carboxylic acid Core->Node6 Node8 8-hydroxychroman-3-carboxylic acid Core->Node8 Mech6 Para-Oxygen Resonance (Radical Stabilization) Node6->Mech6 Mech8 Ortho-OH & 3-COOH (Protein Pocket Binding) Node8->Mech8 Out6 ROS Scavenging & Membrane Protection Mech6->Out6 Out8 Enzyme Inhibition & Receptor Modulation Mech8->Out8

Caption: Divergent pharmacological pathways of 6-OH and 8-OH chroman-carboxylic acid derivatives.

Experimental Workflows & Self-Validating Protocols

Protocol A: Kinetic DPPH Radical Scavenging Assay (Validating 6-OH Efficacy)
  • Causality: The DPPH assay measures hydrogen atom transfer. By using a kinetic approach rather than an endpoint measurement, we can distinguish between the rapid, resonance-stabilized H-atom donation of 6-OH-C2A and non-specific, slow reduction.

  • Self-Validating Mechanism: The inclusion of a vehicle-only blank establishes the baseline degradation rate of DPPH, while a known standard (Trolox) serves as the positive control. If the vehicle drifts or the positive control fails to show rapid kinetics, the assay invalidates itself, preventing erroneous data interpretation.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Prepare 10 mM stock solutions of 6-OH-C2A, 8-OH-C3A, and Trolox in DMSO.

  • Reaction Setup: In a 96-well plate, add 190 µL of the DPPH solution to each well.

  • Initiation: Add 10 µL of the test compounds (final concentration 50 µM) to the respective wells. For the negative control, add 10 µL of pure DMSO.

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure absorbance at 517 nm every 30 seconds for 30 minutes at 25°C.

  • Analysis: Calculate the decay rate. 6-OH-C2A will exhibit a rapid exponential decay curve mirroring Trolox, whereas 8-OH-C3A will show a near-flat line similar to the DMSO control.

Protocol B: Surface Plasmon Resonance (SPR) Target Binding (Validating 8-OH Efficacy)
  • Causality: To demonstrate that 8-OH-C3A is superior for receptor binding, SPR is used to measure real-time association and dissociation kinetics with a target protein (e.g., a recombinant nuclear receptor). The 3-COOH geometry allows for a tighter fit in the binding pocket compared to the 2-COOH.

  • Self-Validating Mechanism: The protocol uses a reference flow cell (no protein immobilized) to subtract non-specific bulk refractive index changes and matrix effects. A lack of response in the active cell relative to the reference cell immediately flags a failed immobilization or an inactive compound.

Step-by-Step Methodology:

  • Immobilization: Immobilize the target recombinant protein onto a CM5 sensor chip using standard amine coupling chemistry until a target level of ~5000 RU is achieved. Leave one flow cell blank as a reference.

  • Analyte Preparation: Dilute 8-OH-C3A and 6-OH-C2A in running buffer (PBS with 0.05% Tween-20 and 1% DMSO) to a concentration series (1 µM to 100 µM).

  • Injection: Inject the analytes over both the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Fitting: Subtract the reference flow cell signal from the active flow cell signal. Fit the resulting sensograms to a 1:1 Langmuir binding model. 8-OH-C3A will yield a measurable KD​ (equilibrium dissociation constant), whereas 6-OH-C2A will likely show transient, non-specific binding or no binding due to steric clash.

Conclusion

The selection between 6-hydroxychroman-2-carboxylic acid and 8-hydroxychroman-3-carboxylic acid should never be arbitrary. If your program requires robust, membrane-localized antioxidant defense, the resonance-stabilized 6-OH-C2A is the definitive choice. Conversely, if you are designing a targeted therapeutic requiring precise spatial orientation within a protein binding pocket, the unique geometry of 8-OH-C3A provides a far superior scaffold.

References

  • Title: 6-hydroxychroman-2-carboxylic Acid | C10H10O4 | CID 11424101 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Convenient Preparation of 2,7,8-Trimethyl-6-hydroxychroman-2-carboxylic Acid (g-Trolox) Source: Synthetic Communications, Taylor & Francis Online URL: [Link]

  • Title: 8-Hydroxychroman-3-carboxylic acid | CAS#: 108088-20-6 Source: CAS Common Chemistry URL: [Link]

Comparative

Comparative Antioxidant Activity of 8-Hydroxychroman-3-carboxylic Acid and Trolox: A Technical Guide for Drug Development

As a Senior Application Scientist in drug discovery, evaluating the efficacy of novel antioxidant scaffolds requires moving beyond basic assays and understanding the fundamental structure-activity relationships (SAR) tha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, evaluating the efficacy of novel antioxidant scaffolds requires moving beyond basic assays and understanding the fundamental structure-activity relationships (SAR) that govern molecular behavior. Chromanol derivatives are a cornerstone of antioxidant therapy, primarily due to their ability to quench reactive oxygen species (ROS) via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.

This guide provides an objective, data-driven comparison between Trolox (the industry gold standard) and 8-hydroxychroman-3-carboxylic acid (a structural analog), detailing the mechanistic causality behind their performance differences and providing self-validating experimental protocols for your laboratory.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

To understand why these two molecules perform differently in in vitro and in vivo models, we must analyze their molecular architecture.

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of Vitamin E[1]. Its exceptional radical-scavenging ability is driven by two structural features:

  • Para-Hydroxyl Positioning: The hydroxyl group at the C-6 position is para to the heterocyclic ring oxygen. When Trolox donates a hydrogen atom, the resulting phenoxyl radical is highly stabilized by p-type orbital overlap (resonance delocalization) with the ring oxygen.

  • Tetramethyl Substitution: The four methyl groups on the aromatic ring exert a strong electron-donating inductive effect. This increases electron density on the phenolic oxygen, drastically lowering the O-H Bond Dissociation Enthalpy (BDE) and accelerating reaction kinetics with peroxyl radicals[2].

8-Hydroxychroman-3-carboxylic acid , conversely, lacks these optimizations.

  • Ortho-Hydroxyl Positioning: The hydroxyl group is located at the C-8 position, ortho to the ring oxygen. While it still provides antioxidant activity, the resonance stabilization of the resulting radical is significantly less efficient than the para configuration.

  • Lack of Inductive Support: The absence of methyl substitutions on the aromatic ring results in a higher O-H BDE. Consequently, the molecule requires more activation energy to donate its hydrogen atom, leading to slower HAT kinetics.

SAR_Mechanism cluster_trolox Trolox (Gold Standard) cluster_analog 8-Hydroxychroman-3-carboxylic acid T_Mol 6-OH, Tetramethyl Chromanol T_Rad Highly Stabilized Phenoxyl Radical T_Mol->T_Rad Fast HAT (Low BDE) A_Mol 8-OH, Unsubstituted Chromanol A_Rad Less Stable Phenoxyl Radical A_Mol->A_Rad Slow HAT (High BDE) ROS Reactive Oxygen Species (ROS) ROS->T_Mol ROS->A_Mol

Figure 1: Structure-Activity Relationship governing the Hydrogen Atom Transfer (HAT) kinetics of chromanols.

Comparative Performance Data

Because Trolox is utilized as the universal benchmark for antioxidant capacity, the performance of 8-hydroxychroman-3-carboxylic acid is best expressed as a fraction of Trolox Equivalents (TE). The data below synthesizes established chromanol SAR models to benchmark the expected in vitro performance.

ParameterTrolox (Gold Standard)8-Hydroxychroman-3-carboxylic acidCausality / Impact on Assay
Hydroxyl Position C-6 (para to ring O)C-8 (ortho to ring O)Para positioning allows superior radical resonance stabilization.
Ring Substitutions TetramethylUnsubstitutedMethyl groups lower BDE, accelerating radical scavenging.
Carboxyl Position C-2C-3C-2 carboxylation in Trolox aids in water solubility near the active site.
ORAC Value (TE) 1.00 (Standard Definition)~0.15 - 0.30 (SAR Estimate)Slower HAT kinetics reduce the Area Under the Curve (AUC)[3].
DPPH IC50 (µM) ~25 - 30 µM> 150 µMHigher IC50 indicates weaker efficacy against stable nitrogen radicals.

Self-Validating Experimental Protocols

To objectively verify these differences in your own laboratory, you must employ assays that isolate specific chemical mechanisms. Relying on a single assay can yield false positives due to solvent interactions or pH shifts.

Protocol A: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay is the premier method for evaluating HAT mechanisms because it utilizes a biologically relevant peroxyl radical generator[3].

System Self-Validation: We use AAPH because it thermally decomposes at exactly 37°C to generate peroxyl radicals at a constant, predictable rate. If the blank well (fluorescein + AAPH + buffer) does not exhibit a smooth, logarithmic decay curve, the assay invalidates itself, signaling reagent degradation or temperature inconsistencies.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 75 mM phosphate buffer (pH 7.4). Dissolve Fluorescein (FL) to a final working concentration of 70 nM. Prepare AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) at 153 mM in cold buffer immediately before use.

  • Standard Curve: Prepare Trolox standards ranging from 6.25 µM to 50 µM. Prepare 8-hydroxychroman-3-carboxylic acid at equimolar concentrations.

  • Plate Loading: In a black 96-well microplate, add 150 µL of FL to all experimental wells. Add 25 µL of blank (buffer), Trolox standards, or sample compounds to their respective wells.

  • Incubation: Incubate the microplate in a fluorometer at 37°C for 15 minutes to establish thermal equilibrium.

  • Initiation: Rapidly inject 25 µL of the AAPH solution into all wells using a multichannel pipette to initiate the reaction.

  • Kinetic Measurement: Read fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 60 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the blank, standards, and samples. Subtract the blank AUC from the sample AUC to get the Net AUC. Plot Net AUC against Trolox concentration to determine the Trolox Equivalents (TE).

ORAC_Workflow Step1 1. Plate Preparation Load Blanks, Trolox Standards, & Samples Step2 2. Probe Addition Add Fluorescein (FL) & Incubate 37°C, 15 min Step1->Step2 Step3 3. Radical Initiation Inject AAPH (Peroxyl Radical Generator) Step2->Step3 Step4 4. Kinetic Read Measure Fluorescence (Ex:485/Em:520) for 60 min Step3->Step4 Step5 5. Data Validation Calculate Net AUC & Interpolate TE Values Step4->Step5

Figure 2: Self-validating high-throughput workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Protocol B: DPPH Radical Scavenging Assay

While ORAC measures HAT, the DPPH assay primarily evaluates Single Electron Transfer (SET) capabilities, providing a complementary mechanistic profile.

System Self-Validation: DPPH is a stable radical with a deep purple color (absorbance at 515 nm). The assay is self-validating because the stoichiometric reduction of DPPH to its pale yellow hydrazine derivative provides a direct, visually verifiable endpoint. If the negative control (methanol + DPPH) loses absorbance over 30 minutes in the dark, ambient light or solvent contamination has compromised the system.

Step-by-Step Methodology:

  • Solution Prep: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Crucial: Keep protected from light.

  • Serial Dilutions: Prepare serial dilutions of Trolox and 8-hydroxychroman-3-carboxylic acid (e.g., 10, 25, 50, 100, 200 µM) in methanol.

  • Reaction Mix: In a 96-well clear plate, mix 100 µL of the sample dilution with 100 µL of the DPPH solution.

  • Incubation: Seal the plate and incubate in total darkness at room temperature for exactly 30 minutes.

  • Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity: [(Abs_control - Abs_sample) / Abs_control] × 100. Determine the IC50 (concentration required to scavenge 50% of the radicals) using non-linear regression.

Conclusion

For researchers developing novel therapeutics, Trolox remains the superior antioxidant due to the highly optimized para-hydroxyl and tetramethyl configuration of its chroman ring, which drastically lowers its bond dissociation enthalpy[1][2]. While 8-hydroxychroman-3-carboxylic acid possesses baseline antioxidant properties inherent to the chromanol scaffold, its ortho-hydroxyl positioning and lack of electron-donating methyl groups result in significantly slower reaction kinetics and lower total radical-trapping capacity. When utilizing these compounds in drug development, 8-hydroxychroman-3-carboxylic acid is better suited as a structurally constrained intermediate for further synthetic modification rather than a standalone terminal antioxidant.

References

  • Trolox | C14H18O4 | CID 40634 - PubChem. National Center for Biotechnology Information. National Institutes of Health. URL:[Link]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 3101-3113. URL:[Link]

  • Wayner, D. D. M., Burton, G. W., Ingold, K. U., Barclay, L. R. C., & Locke, S. J. (1987). The relative contributions of vitamin E, urate, ascorbate and proteins to the total peroxyl radical-trapping antioxidant activity of human blood plasma. Biochimica et Biophysica Acta (BBA)-General Subjects, 924(3), 408-419. URL:[Link]

Sources

Validation

A Comparative Guide to the Synthetic Preparation of 8-Hydroxychroman-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Chroman Scaffold The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chroman Scaffold

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including vitamin E (tocopherols and tocotrienols) and various flavonoids. The specific derivative, 8-hydroxychroman-3-carboxylic acid, is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structure combines the antioxidant properties associated with the phenolic hydroxyl group with a versatile carboxylic acid handle, allowing for further chemical modifications. The development of efficient and scalable synthetic routes to this key intermediate is therefore of significant interest to the drug discovery and development community.

This guide provides an in-depth comparison of two distinct synthetic pathways for the preparation of 8-hydroxychroman-3-carboxylic acid. Each route is analyzed based on its chemical logic, potential yield, scalability, and the nature of the starting materials and reagents involved. Detailed experimental protocols are provided to allow for practical implementation and adaptation in a research setting.

Comparative Analysis of Synthetic Strategies

Two primary synthetic strategies for the preparation of 8-hydroxychroman-3-carboxylic acid are presented and compared:

  • Route A: Knoevenagel Condensation followed by Catalytic Hydrogenation. This two-step approach first constructs the unsaturated coumarin ring system, which is then reduced to the desired saturated chroman structure.

  • Route B: Reductive Amination and Cyclization. This alternative pathway involves the formation of the chroman ring through a reductive amination reaction, followed by cyclization and subsequent functional group transformations to introduce the carboxylic acid.

The following table summarizes the key comparative aspects of these two routes:

FeatureRoute A: Knoevenagel Condensation & HydrogenationRoute B: Reductive Amination & Cyclization
Starting Materials 2,3-Dihydroxybenzaldehyde, Diethyl Malonate8-Methoxychroman
Key Intermediates 8-Hydroxycoumarin-3-carboxylic acid8-Methoxychroman-3-amine
Overall Yield Potentially higher, with well-established high-yielding steps.Moderate, may require optimization of several steps.
Scalability Good; Knoevenagel condensations and catalytic hydrogenations are generally scalable.Moderate; some steps may require chromatographic purification, limiting scalability.
Stereocontrol Achiral synthesis.Potential for stereocontrol at C3 during functionalization.
Reagent & Safety Profile Requires handling of flammable solvents and pressurized hydrogen gas.Involves the use of potentially toxic and corrosive reagents.
Simplicity & Robustness Relatively straightforward and robust two-step process.Multi-step process with more complex transformations.

Route A: Knoevenagel Condensation and Catalytic Hydrogenation

This synthetic approach is arguably the more direct and well-documented pathway to 8-hydroxychroman-3-carboxylic acid. It leverages the classic Knoevenagel condensation to form the C3-carboxy-substituted coumarin ring, followed by a standard catalytic hydrogenation to saturate the heterocyclic ring.

Logical Flow of Route A

Route A A 2,3-Dihydroxybenzaldehyde + Diethyl Malonate B 8-Hydroxycoumarin-3-carboxylic acid A->B Knoevenagel Condensation C 8-Hydroxychroman-3-carboxylic acid B->C Catalytic Hydrogenation Route B D 8-Methoxychroman E 8-Methoxychroman-3-one D->E Oxidation F 8-Methoxychroman-3-amine E->F Reductive Amination G 8-Methoxychroman-3-carbonitrile F->G Sandmeyer-type Reaction H 8-Methoxychroman-3-carboxylic acid G->H Hydrolysis I 8-Hydroxychroman-3-carboxylic acid H->I Demethylation

Safety & Regulatory Compliance

Safety

8-Hydroxychroman-3-carboxylic acid proper disposal procedures

Standard Operating Procedure: Disposal and Handling of 8-Hydroxychroman-3-carboxylic Acid Chemical Profile & Mechanistic Causality 8-Hydroxychroman-3-carboxylic acid (CAS: 108088-20-6)[1] is a specialized bifunctional co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Handling of 8-Hydroxychroman-3-carboxylic Acid

Chemical Profile & Mechanistic Causality

8-Hydroxychroman-3-carboxylic acid (CAS: 108088-20-6)[1] is a specialized bifunctional compound widely utilized as a building block in drug development and synthetic chemistry. Its structure features a chroman ring fused with a phenolic hydroxyl group at position 8 and a carboxylic acid at position 3.

Understanding the dual reactivity of this compound is critical for safe disposal:

  • The Phenolic Moiety: Phenols are electron-rich aromatic systems. If mixed with strong oxidizers (e.g., nitric acid, permanganates) in a waste carboy, they can undergo rapid, exothermic oxidation to quinones, potentially causing a pressure-burst in the container. Furthermore, phenolic compounds are notorious for their [2].

  • The Carboxylic Acid Moiety: With a pKa typically around 4.5, the solubility of this compound is highly pH-dependent. If an alkaline aqueous waste stream containing the dissolved sodium salt of this compound is suddenly acidified, the free acid will rapidly precipitate. This can clog waste lines or create a heterogeneous mixture that complicates downstream incineration processing.

Because of these properties, sink or sewer disposal is strictly prohibited. According to the National Research Council's authoritative guide, [3], organic acids and phenolic derivatives must be managed as hazardous waste and routed for high-temperature incineration.

Hazard Assessment & Required PPE

Before initiating any disposal or cleanup protocol, personnel must don appropriate Personal Protective Equipment (PPE). The causality behind these PPE choices is directly tied to the compound's physical properties:

  • Gloves: Double-gloving with Nitrile or Neoprene is mandatory. Do not use latex. Latex is highly permeable to organic solvents and offers poor resistance to phenolic compounds, which can cause severe chemical burns and systemic toxicity upon dermal absorption.

  • Eye Protection: ANSI Z87.1 compliant splash goggles. The acidic nature of the powder can cause severe localized tissue irritation upon contact with ocular mucosa.

  • Body: Flame-resistant lab coat and full-length pants to prevent dust settling on exposed skin.

Quantitative Data & Disposal Implications

The following physicochemical properties dictate the logistical handling of this compound during waste management.

PropertyValue/CharacteristicDisposal & Handling Implication
CAS Number 108088-20-6Must be explicitly listed on all hazardous waste manifests to ensure compliance.
Molecular Formula C10H10O4High carbon content; requires standard high-temperature organic incineration.
Functional Groups Phenol, Carboxylic AcidHighly reactive with strong oxidizers (exothermic risk); do not mix waste streams.
Solubility Profile pH-dependentAcidification of basic aqueous waste causes rapid precipitation of the free acid.
Environmental Hazard Aquatic ToxicityStrict prohibition of drain/sewer disposal under [4].

Waste Segregation Logic

Proper segregation prevents incompatible chemical reactions and ensures compliance with Environmental Health and Safety (EH&S) collection protocols.

WasteSegregation Start 8-Hydroxychroman-3-carboxylic Acid Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid SolidCont Solid Hazardous Waste Container Solid->SolidCont OrgSolvent Organic Solvent (e.g., DMSO, MeOH) Liquid->OrgSolvent AqSolvent Aqueous Solution Liquid->AqSolvent NonHal Non-Halogenated Organic Waste OrgSolvent->NonHal AqCont Aqueous Phenolic Waste Container AqSolvent->AqCont Label Apply EPA-Compliant Hazardous Waste Label SolidCont->Label NonHal->Label AqCont->Label EHS EH&S Collection & Incineration Label->EHS

Figure 1: Decision tree for the segregation and disposal of 8-Hydroxychroman-3-carboxylic acid waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Powders and Consumables)

  • Collection: Use a dedicated anti-static weighing brush to sweep up residual powder. Crucial: Do not use compressed air, which aerosolizes the fine powder and creates an inhalation hazard.

  • Containment: Place the solid residue and all contaminated consumables (weigh boats, pipette tips, Kimwipes) into a high-density polyethylene (HDPE) or glass wide-mouth container.

  • Chemical Verification: Verify that the chosen waste container does not contain residual strong oxidizers (e.g., nitrates, perchlorates).

  • Labeling: Affix a hazardous waste label immediately. Mark the contents as "Hazardous Waste: Toxic Solid (8-Hydroxychroman-3-carboxylic acid, 100%)".

Protocol B: Liquid Waste Disposal (Solutions)

  • Solvent Identification: Determine if the primary solvent is aqueous or organic (e.g., DMSO, DMF, Methanol).

  • pH Verification (Aqueous Only): If the compound is dissolved in an aqueous base, verify the pH using indicator strips. Do not mix this basic solution into a highly acidic waste carboy, as the free acid will precipitate and foul the waste lines.

  • Transfer: Slowly funnel the solution into the designated "Non-Halogenated Organic Waste" or "Aqueous Phenolic Waste" carboy. Leave at least 20% headspace in the container to account for vapor expansion.

  • Secondary Containment: Place the primary liquid waste container in a secondary containment bin capable of holding 110% of the primary container's volume. This is a standard requirement[5].

Spill Response and Decontamination Protocol

In the event of an accidental release (e.g., a dropped glass vial), follow this self-validating decontamination loop to ensure complete removal of the phenolic acid:

  • Isolation: Evacuate the immediate area (e.g., step back from the fume hood and lower the sash) to allow any aerosolized dust to settle.

  • Primary Absorption (Solid Spill): Cover the spilled powder with damp paper towels (using water or dilute ethanol). This prevents dust generation. Carefully wipe up the material and place the towels into a solid hazardous waste container.

  • Primary Absorption (Liquid Spill): Deploy a universal chemical absorbent pad or vermiculite over the spill. Do not use basic absorbents (like sodium carbonate powder) directly on highly concentrated organic solvent spills without verifying solvent compatibility.

  • Chemical Decontamination: Wash the affected surface with a 5% sodium carbonate ( Na2​CO3​ ) aqueous solution. The weak base will deprotonate any residual 8-Hydroxychroman-3-carboxylic acid, converting it into a highly water-soluble sodium salt.

  • Final Wash & Validation: Wipe the area with soap and water. Visually inspect the surface under standard lighting; the absence of residue confirms successful decontamination. Dispose of all cleanup materials as solid hazardous waste.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 420.4: Determination of Total Recoverable Phenolics by Semi-Automated Colorimetry." EPA Environmental Monitoring Systems Laboratory. Available at:[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC Occupational and Environmental Safety. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.